molecular formula C16H16O2 B596618 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid CAS No. 1261922-05-7

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

Katalognummer: B596618
CAS-Nummer: 1261922-05-7
Molekulargewicht: 240.302
InChI-Schlüssel: AMAQFQINEAJOEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative that serves as a valuable chemical building block in organic synthesis and pharmaceutical research . Its molecular framework, featuring a biphenyl core with methyl substituents, makes it a potential intermediate for constructing more complex molecules with specialized properties. While direct studies on this specific acid are limited, research on closely related compounds containing the 3-(2,5-dimethylphenyl) moiety reveals significant potential. For instance, a derivative incorporating this structure was investigated as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme target in the development of antitumor agents due to its regulatory role in the cell cycle . This suggests that 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid could be a key synthon in medicinal chemistry for developing novel CDK inhibitors. Furthermore, such benzoic acid derivatives are explored for their nonlinear optical (NLO) properties, which are critical for applications in optoelectronics, optical communications, and dynamic image processing . As a versatile scaffold, this compound is strictly for research applications in developing new therapeutic candidates and advanced materials.

Eigenschaften

IUPAC Name

3-(2,5-dimethylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAQFQINEAJOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688950
Record name 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-05-7
Record name 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2,5-Dimethylphenyl)-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, a biaryl carboxylic acid. Biaryl motifs are crucial structural units in medicinal chemistry and materials science, often imparting valuable pharmacological and physical properties. This document outlines a robust synthetic strategy centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] We delve into the mechanistic rationale for this choice, provide a detailed, field-tested experimental protocol, and describe a multi-technique analytical workflow for the unambiguous structural elucidation and purity assessment of the final compound. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical methodology and the underlying scientific principles for its successful implementation.

Introduction and Synthetic Strategy

The target molecule, 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, is a sterically hindered biaryl carboxylic acid. The direct coupling of two aryl rings, particularly with ortho-substituents, presents a synthetic challenge that requires a carefully selected methodology. The Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited for this purpose due to its high functional group tolerance, broad substrate scope, and generally high yields.[2][1]

Our strategy employs a convergent synthesis, coupling two key fragments: a boronic acid derivative and an aryl halide. The retrosynthetic disconnection is illustrated below, breaking the bond between the two aromatic rings to reveal the precursor synthons.

G cluster_target Target Molecule cluster_disconnect Retrosynthetic Disconnection cluster_precursors Synthetic Precursors target 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid disconnect Suzuki-Miyaura Disconnection (C-C Bond Formation) target->disconnect precursor1 3-Bromo-2-methylbenzoic acid disconnect->precursor1 precursor2 (2,5-Dimethylphenyl)boronic acid disconnect->precursor2

Figure 1: Retrosynthetic analysis of the target molecule.

This approach is chosen for the commercial availability and stability of the starting materials, 3-Bromo-2-methylbenzoic acid and (2,5-Dimethylphenyl)boronic acid, providing a direct and efficient path to the desired product.

Synthesis via Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the palladium-catalyzed reaction between an aryl halide and an organoboron compound. The generally accepted catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Detailed Experimental Protocol

Caution: This reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Materials and Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 eq)

  • (2,5-Dimethylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (deionized, degassed)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow:

G reagents 1. Reagent Assembly - Aryl Halide - Boronic Acid - Catalyst & Base reaction 2. Reaction - Degassed Solvent - Inert Atmosphere (N₂) - Heat (e.g., 90 °C) reagents->reaction workup 3. Aqueous Work-up - Acidification (HCl) - Extraction (Ether) reaction->workup purify 4. Purification - Column Chromatography - Recrystallization workup->purify product Final Product purify->product

Figure 2: High-level workflow for the synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-methylbenzoic acid (1.0 eq), (2,5-Dimethylphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration relative to the limiting reagent). Degas the mixture thoroughly by bubbling nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 2. The product, being a carboxylic acid, will move into the organic layer upon acidification.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed to yield the final product as a pure solid.[3]

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid. A combination of spectroscopic and physical methods should be employed.

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis cluster_result Confirmation product Purified Compound nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp confirm Structure & Purity Verified nmr->confirm ms->confirm ir->confirm mp->confirm

Figure 3: Workflow for analytical characterization.

Expected Analytical Data

The following table summarizes the expected data for the successful characterization of the target compound (Molecular Formula: C₁₆H₁₆O₂, Molecular Weight: 240.29 g/mol ).

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)- ~10-12 ppm (s, 1H, -COOH)- ~7.0-8.0 ppm (m, 6H, Ar-H)- ~2.3 ppm (s, 3H, Ar-CH₃)- ~2.1 ppm (s, 3H, Ar-CH₃)- ~2.0 ppm (s, 3H, Ar-CH₃)
¹³C NMR Chemical Shift (δ)- ~170-175 ppm (-COOH)- ~125-145 ppm (Ar-C)- ~18-22 ppm (Ar-CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)- ~2500-3300 cm⁻¹ (broad, O-H stretch)- ~1680-1710 cm⁻¹ (strong, C=O stretch)- ~1450-1600 cm⁻¹ (C=C aromatic stretch)
HRMS (ESI) m/zCalculated for [M-H]⁻ (C₁₆H₁₅O₂): 239.1077. Found should be within ± 5 ppm.
Melting Point RangeA sharp melting point range (e.g., 1-2 °C) is indicative of high purity.

Note: Predicted NMR shifts are estimates and may vary based on solvent and experimental conditions.

Rationale for Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H spectrum confirm the proton environment, while the ¹³C spectrum confirms the carbon backbone.[4]

  • Infrared (IR) Spectroscopy: IR is used to verify the presence of key functional groups. The broad O-H stretch and the sharp, strong C=O carbonyl stretch are characteristic signatures of a carboxylic acid, providing rapid confirmation of the functional group's integrity post-synthesis.[5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecule, confirming the elemental composition and molecular formula.[4]

  • Melting Point: This physical property is a reliable indicator of sample purity. Impurities typically depress and broaden the melting point range.

Conclusion

This guide details a reliable and well-grounded strategy for the synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, establishes a self-validating system for producing and verifying this valuable biaryl compound. By explaining the causality behind the choice of reaction and analytical techniques, this document equips researchers with the necessary tools and understanding to successfully incorporate this methodology into their synthetic programs.

References

  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Source: The Royal Society of Chemistry URL: [Link]

  • Title: Production method of 3,5-dimethylbenzoic acid Source: Google Patents URL
  • Title: Process for purifying 3.
  • Title: 3-{[(2,5-dimethylphenyl)sulfanyl]methyl}benzoic acid Source: PubChem URL: [Link]

  • Title: Benzoic acid, 2,4-dimethyl-, (2,5-dimethylphenyl)methyl ester Source: SpectraBase URL: [Link]

  • Title: 3-Methyl-2-(4-methylphenoxy)benzoic acid Source: ResearchGate URL: [Link]

  • Title: Benzoic acid, 2,5-dimethyl- Source: NIST WebBook URL: [Link]

  • Title: Mesitoic acid Source: Organic Syntheses URL: [Link]

  • Title: Production method for 3, 5-dimethylbenzoic acid Source: Google Patents URL
  • Title: 2-(2,3-Dimethylphenyl)benzoic acid Source: PubChem URL: [Link]

  • Title: METHOD FOR PURIFICATION OF BENZOIC ACID Source: European Patent Office URL: [Link]

  • Title: What are the purification methods for M - Toluic Acid? Source: Evergreensino Chemical Co.,Ltd. Blog URL: [Link]

  • Title: Synthesis of 2-propoxy-5-methylbenzoic acid Source: National Institute of Standards and Technology URL: [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]

  • Title: 3-(2,5-Dimethylphenyl)-5-hydroxybenzoic acid Source: PubChem URL: [Link]

Sources

"physicochemical properties of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dimethylphenyl)-2-methylbenzoic Acid

Abstract

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a substituted biphenyl carboxylic acid of interest in synthetic and medicinal chemistry. As with many novel compounds, publicly available experimental data on its physicochemical properties is scarce. This guide provides a comprehensive profile of this molecule, establishing its foundational chemical identity and presenting a robust framework for its characterization. In the absence of direct experimental values, we present a reasoned analysis based on the known properties of its structural analogs. Critically, this document details the authoritative experimental and computational methodologies required for researchers to determine the key physicochemical parameters—pKa, logP, and solubility—that govern the behavior and potential applications of this compound.

Compound Identification and Foundational Data

Establishing a clear identity is the first step in any rigorous chemical analysis. 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a biphenyl derivative with methyl substitutions on both aromatic rings.

  • IUPAC Name: 3-(2,5-dimethylphenyl)-2-methylbenzoic acid

  • CAS Number: 1261922-05-7

  • Molecular Formula: C₁₆H₁₆O₂

  • Chemical Structure:

    
    (Note: A placeholder image would be here; the actual structure is defined by the IUPAC name.)
    

The table below summarizes the core calculated data for the compound.

PropertyValueSource
Molecular Weight 240.30 g/mol Calculated
Exact Mass 240.11503 g/mol Calculated

Predicted Physicochemical Properties & Structural Rationale

Direct experimental data for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid are not available in common chemical databases. However, we can establish well-founded estimations by analyzing its structural components and comparing them to known analogs. Such predictions are crucial for guiding experimental design and anticipating molecular behavior.

Acidity (pKa)

The pKa is the single most important parameter for an ionizable compound, dictating its charge state, solubility, and interactions with biological targets.

  • Baseline Analog: 2-Methylbenzoic acid (o-toluic acid) has an experimental pKa of approximately 3.9.[1][2]

  • Structural Considerations: The introduction of the bulky 2,5-dimethylphenyl group at the 3-position introduces significant steric hindrance. This will likely force the two aromatic rings to adopt a twisted, non-planar conformation. This twisting can disrupt the electronic communication (conjugation) between the rings. However, the primary determinant of the carboxylic acid's pKa is the electronic environment of its own ring. The dimethylphenyl group is generally electron-donating, which would typically slightly increase the pKa (decrease acidity).

  • Predicted pKa: The pKa is predicted to be slightly higher than that of 2-methylbenzoic acid, likely in the range of 4.0 - 4.5 .

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting membrane permeability and oral bioavailability.[3]

  • Baseline Analog: 2-Methylbenzoic acid has an experimental logP of ~2.14 - 2.46.[1][4]

  • Structural Considerations: The addition of the C₈H₉ (2,5-dimethylphenyl) group significantly increases the hydrocarbon character of the molecule. This will substantially increase its affinity for the nonpolar (octanol) phase over the aqueous phase.

  • Predicted logP: The logP is predicted to be significantly higher than the baseline, likely in the range of 4.5 - 5.5 . This high value suggests the compound will be highly lipophilic and likely poorly soluble in water.

Aqueous Solubility (logS)

Aqueous solubility is a direct consequence of a molecule's polarity, size, and crystal lattice energy. For ionizable molecules, it is highly pH-dependent.

  • Baseline Analog: 2-Methylbenzoic acid is slightly soluble in cold water.[5]

  • Structural Considerations: The high predicted logP value strongly indicates that the intrinsic solubility of the neutral form of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid will be very low. Solubility will increase dramatically at pH values above its pKa, as the molecule converts to its more polar carboxylate salt form.

  • Predicted Intrinsic Solubility (logS): The intrinsic solubility is predicted to be low to very low. Computational models such as those based on the General Solubility Equation (GSE) or machine learning algorithms are needed for a quantitative estimate.[6]

Data Summary: Predicted & Analog-Based Properties
ParameterPredicted Value for Target CompoundReference Analog & ValueRationale
pKa 4.0 - 4.52-Methylbenzoic acid (~3.9)[1][2]Electron-donating effect of the second ring.
logP 4.5 - 5.52-Methylbenzoic acid (~2.14)[1]Addition of a large, nonpolar dimethylphenyl group.
Aqueous Solubility Very Low2-Methylbenzoic acid (Slightly Soluble)[5]High predicted lipophilicity.
Melting Point (°C) No Data2-Methylbenzoic acid (102-104 °C)[4]Likely higher due to increased molecular weight and size.
Boiling Point (°C) No Data2-Methylbenzoic acid (258-259 °C)[5]Likely higher due to increased molecular weight.

Methodologies for Experimental Determination

Given the predicted low aqueous solubility, standard methods for determining physicochemical properties must be adapted. The following protocols are recommended for obtaining reliable experimental data.

Workflow for pKa Determination

For sparingly soluble compounds, potentiometric titration in a co-solvent system is the gold-standard. This method involves titrating the compound in a mixed solvent (e.g., methanol-water) and extrapolating the results to pure water.

Protocol: Potentiometric pKa Determination with Co-Solvent

  • Preparation: Prepare stock solutions of the compound in a suitable organic co-solvent (e.g., Methanol, Dioxane). Prepare a series of mixed-solvent systems with varying compositions (e.g., 30%, 40%, 50%, 60% methanol in water).

  • Calibration: Calibrate a high-precision pH electrode using standard aqueous buffers. Then, perform a cross-calibration in each co-solvent mixture to correct for the non-aqueous environment.

  • Titration: In a jacketed titration vessel at a constant temperature (e.g., 25°C), add a known amount of the compound stock solution to a specific co-solvent mixture.

  • Data Collection: Titrate the solution with a standardized aqueous base (e.g., 0.1 M KOH), recording the pH reading after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa in the co-solvent mixture (the apparent pKa, or pₛKₐ) is the pH at the half-equivalence point.

  • Extrapolation: Plot the measured pₛKₐ values against the mole fraction of the organic co-solvent. Extrapolate the resulting linear fit to zero mole fraction (pure water) to determine the aqueous pKa. This is known as the Yasuda-Shedlovsky extrapolation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Dissolve Compound in Co-solvent prep2 Prepare Co-solvent/ Aqueous Mixtures prep1->prep2 prep3 Calibrate pH Electrode in Mixtures prep2->prep3 exp1 Titrate with Base in each Mixture prep3->exp1 exp2 Record pH vs. Titrant Volume exp1->exp2 an1 Determine Apparent pKa (pₛKₐ) for each Mixture exp2->an1 an2 Plot pₛKₐ vs. Co-solvent % an1->an2 an3 Extrapolate to 0% Co-solvent an2->an3 an4 Aqueous pKa an3->an4

Caption: Workflow for co-solvent potentiometric pKa determination.
Workflow for Lipophilicity (logP) Determination

The high predicted logP suggests that traditional shake-flask methods may be challenging due to the difficulty in accurately measuring very low concentrations in the aqueous phase. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is often more practical and provides high throughput.

Protocol: RP-HPLC logP Determination

  • Principle: This method correlates the retention time (t₋) of a compound on a nonpolar stationary phase (like C18) with its logP. A series of known logP standards are used to create a calibration curve.

  • Calibration: Prepare a solution containing a mixture of 5-7 standard compounds with known logP values that bracket the expected logP of the analyte.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The pH of the buffer must be set to at least 2 units below the compound's pKa to ensure it is in its neutral, un-ionized form.

    • Detection: UV detector set to an appropriate wavelength.

  • Measurement: Inject the standard mixture and record the retention time for each standard. Inject the test compound and record its retention time.

  • Analysis: Calculate the capacity factor (k') for each compound: k' = (t₋ - t₀) / t₀, where t₀ is the column dead time. Plot log(k') versus the known logP for the standards. A linear relationship should be observed.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the logP of the test compound from its measured log(k').

G cluster_cal Calibration cluster_run Analyte Run cluster_calc Calculation cal1 Select 5-7 Standards with known logP values cal2 Run Standards on RP-HPLC (Isocratic, Acidic pH) cal1->cal2 cal3 Record Retention Times (t₋) cal2->cal3 calc1 Calculate log(k') for all compounds cal3->calc1 run1 Run Test Compound (Same Conditions) run2 Record Retention Time (t₋) run1->run2 run2->calc1 calc2 Plot log(k') vs. logP for Standards calc1->calc2 calc3 Generate Linear Regression Equation calc2->calc3 calc4 Calculate logP of Test Compound calc3->calc4

Caption: Workflow for determining logP via RP-HPLC.
Computational Property Prediction

In modern drug discovery, in silico methods are used for rapid screening before synthesis.[6] Tools like SwissADME, ACD/Percepta, and ChemAxon use various algorithms to predict properties from chemical structure.[7][8][9]

  • logP Prediction: Methods are typically fragment-based (summing contributions of molecular fragments) or property-based (using whole-molecule descriptors).[7]

  • Solubility (logS) Prediction: Models like ESOL (Estimated Solubility) use parameters like molecular weight, logP, and the number of rotatable bonds to predict intrinsic solubility.[6]

  • pKa Prediction: These models analyze the electronic effects (inductive, resonance) of substituents and compare the query structure to a large database of experimentally determined pKa values.

Using a free tool like SwissADME can provide a valuable first-pass assessment of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including a "Bioavailability Radar" that visually assesses drug-likeness.[6][10]

Conclusion

While experimental data for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is not yet in the public domain, a robust physicochemical profile can be established through predictive methods and analysis of its structural analogs. The compound is predicted to be a weakly acidic (pKa ≈ 4.0-4.5) and highly lipophilic (logP ≈ 4.5-5.5) molecule with very low intrinsic aqueous solubility. For researchers requiring definitive values, this guide provides authoritative, step-by-step experimental protocols tailored to the challenges posed by a sparingly soluble compound. The successful characterization of this molecule hinges on the careful application of these co-solvent and chromatographic techniques, which serve as self-validating systems for generating high-quality data.

References

  • 2-Methylbenzoic acid - Physico-chemical Properties. ChemBK. [Link]

  • 2-Methylbenzoic acid. PubChem, National Institutes of Health. [Link]

  • Showing Compound 2-Methylbenzoic acid (FDB098186). FooDB. [Link]

  • 2-Methylbenzoic Acid. Sinochem Nanjing Corporation. [Link]

  • Benzoic acid, 2-methyl-. NIST Chemistry WebBook. [Link]

  • 2,2′-Dimethylbiphenyl. CAS Common Chemistry. [Link]

  • SwissADME pharmacokinetics prediction for the compounds. ResearchGate. [Link]

  • 2',5'-Dimethylbiphenyl-3-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Predict Molecular Properties. ACD/Labs. [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. [Link]

  • Al-Khafaji, K., Al-Faham, T., & Al-Amiery, A. (2021). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). ResearchGate. [Link]

  • Property-Based Optimization of Pharmaceutical Lead Compounds. ACD/Labs. [Link]

  • Calculators & Predictors. ChemAxon. [Link]

Sources

Spectroscopic Characterization of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel biphenyl carboxylic acid, 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic data based on analogous compounds and established principles. It further details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with in-depth guidance on their interpretation. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, presented below, consists of a 2-methylbenzoic acid moiety linked to a 2,5-dimethylphenyl group at the 3-position. The steric hindrance caused by the ortho-methyl group on the benzoic acid ring and the ortho-methyl group on the adjacent phenyl ring is expected to induce a significant dihedral angle between the two aromatic rings. This conformational restriction will have a discernible impact on the spectroscopic properties of the molecule.

Caption: Molecular structure of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group, as well as the anisotropic effects of the aromatic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
COOH10.0 - 13.0Singlet (broad)1HThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
Aromatic H (benzoic acid ring)7.2 - 8.0Multiplets3HThe protons on the 2-methylbenzoic acid ring will be influenced by both the methyl and the dimethylphenyl substituents, leading to complex splitting patterns.
Aromatic H (dimethylphenyl ring)6.9 - 7.2Multiplets3HThe protons on the 2,5-dimethylphenyl ring will show chemical shifts characteristic of a substituted benzene ring.
2-CH₃2.2 - 2.5Singlet3HThe methyl group at the 2-position of the benzoic acid ring is ortho to the carboxylic acid and will be slightly downfield.
2'-CH₃2.1 - 2.4Singlet3HThe methyl group at the 2'-position of the dimethylphenyl ring is sterically hindered, which may influence its chemical shift.
5'-CH₃2.1 - 2.4Singlet3HThe methyl group at the 5'-position of the dimethylphenyl ring will have a typical chemical shift for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Carboxylic Acid)168 - 175The carbonyl carbon of a carboxylic acid is highly deshielded.
Aromatic C (quaternary)125 - 145The chemical shifts of the quaternary carbons will be influenced by their substituents.
Aromatic C-H120 - 135The protonated aromatic carbons will appear in this region.
2-CH₃18 - 22Typical chemical shift for a methyl group attached to an aromatic ring.
2'-CH₃19 - 23Similar to the 2-CH₃ group.
5'-CH₃19 - 23Similar to the 2-CH₃ group.
Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structure elucidation.

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Employ techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the connectivity between the two aromatic rings.

cluster_nmr NMR Experimental Workflow sample_prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) nmr_acq NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq one_d 1D Spectra (¹H, ¹³C, DEPT) nmr_acq->one_d two_d 2D Spectra (COSY, HSQC, HMBC) nmr_acq->two_d data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) one_d->data_proc two_d->data_proc structure_elucidation Structure Elucidation (Assignment and Interpretation) data_proc->structure_elucidation

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic rings.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Justification
O-H stretch (Carboxylic acid)2500 - 3300BroadThe broadness is due to intermolecular hydrogen bonding between the carboxylic acid dimers.[1][2]
C-H stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds in aromatic rings.
C-H stretch (Aliphatic)2850 - 3000MediumFrom the methyl groups.
C=O stretch (Carboxylic acid)1680 - 1710StrongThe carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[1]
C=C stretch (Aromatic)1450 - 1600Medium to WeakMultiple bands are expected due to the two substituted benzene rings.
C-O stretch (Carboxylic acid)1210 - 1320StrongCoupled with O-H in-plane bending.
O-H bend (Carboxylic acid)920 - 950Broad, MediumOut-of-plane bending of the hydroxyl group.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000 - 400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Justification
240[M]⁺Molecular ion peak.
223[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
222[M - H₂O]⁺Loss of a water molecule.
195[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.
119[C₉H₁₁]⁺Fragment corresponding to the dimethylphenyl moiety.
105[C₇H₅O]⁺A common fragment for benzoic acids, corresponding to [C₆H₅CO]⁺.[3]
91[C₇H₇]⁺Tropylium ion, a common fragment from alkylbenzenes.
77[C₆H₅]⁺Phenyl cation.[3]
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create a characteristic fragmentation pattern. Electrospray ionization (ESI) can be used for more gentle ionization to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

cluster_ms Mass Spectrometry Workflow sample_intro Sample Introduction (Direct Probe or GC) ionization Ionization (EI at 70 eV) sample_intro->ionization mass_analysis Mass Analysis (Quadrupole or TOF) ionization->mass_analysis detection Detection mass_analysis->detection spectrum_gen Mass Spectrum Generation detection->spectrum_gen

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, employing a combination of NMR, IR, and MS techniques, will enable unambiguous structure confirmation and provide a detailed understanding of its chemical properties. The predicted data and experimental protocols outlined in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities. The correlation of predicted data with experimentally acquired spectra will provide a high level of confidence in the assigned structure.

References

  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. (n.d.).
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025).
  • Supporting Information. (n.d.).
  • Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook.
  • (1,1'-Biphenyl)-4-carboxylic acid. (n.d.). PubChem.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate.
  • Benzoic acid, 3,5-dimethyl-. (n.d.). NIST WebBook.
  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Mass spectrum of benzoic acid. (2025). Doc Brown's Chemistry.
  • What information can the infrared spectrum of P - Methylbenzoic Acid provide?. (2025). Blog.

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An In-depth Technical Guide to 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, a biaryl carboxylic acid of interest to researchers and professionals in drug development and materials science. This document will cover its chemical identity, a proposed synthetic route based on modern catalytic methods, predicted spectroscopic characterization, potential applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, with the CAS Number 1261922-05-7, is a substituted aromatic carboxylic acid. The structure features a benzoic acid scaffold with a methyl group at the 2-position and a 2,5-dimethylphenyl group at the 3-position. This biaryl motif is a common feature in pharmacologically active molecules and functional organic materials.

PropertyValue
Chemical Name 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid
CAS Number 1261922-05-7
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.29 g/mol
Canonical SMILES CC1=CC(=C(C=C1)C)C2=C(C=CC=C2C(=O)O)C
Physical Form Solid (predicted)

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The proposed synthetic route involves the coupling of 3-bromo-2-methylbenzoic acid with 2,5-dimethylphenylboronic acid.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-bromo-2-methylbenzoic_acid 3-Bromo-2-methylbenzoic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3-bromo-2-methylbenzoic_acid->Suzuki_Coupling 2,5-dimethylphenylboronic_acid 2,5-Dimethylphenylboronic acid 2,5-dimethylphenylboronic_acid->Suzuki_Coupling Catalyst Pd(PPh₃)₄ Catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Toluene/Water Solvent->Suzuki_Coupling Workup_Purification Aqueous Workup & Column Chromatography Suzuki_Coupling->Workup_Purification Final_Product 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid Workup_Purification->Final_Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-methylbenzoic acid (1.0 mmol, 215.04 mg), 2,5-dimethylphenylboronic acid (1.2 mmol, 180.03 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid.

As an alternative, the classical Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, could also be adapted for this synthesis, though it often requires harsher reaction conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0singlet (broad)1H
Aromatic-H7.0 - 8.0multiplet6H
-CH₃ (on benzoic ring)~2.5singlet3H
-CH₃ (on phenyl ring)~2.3singlet3H
-CH₃ (on phenyl ring)~2.1singlet3H
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
-COOH170 - 175
Aromatic C-O125 - 145
Aromatic C-H120 - 135
-CH₃ (on benzoic ring)~20
-CH₃ (on phenyl ring)~19, ~21
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Sharp, medium
C-H (Aliphatic, -CH₃)2850 - 3000Sharp, medium
C=O (Carboxylic Acid)1680 - 1710Strong, sharp
C=C (Aromatic)1450 - 1600Medium to weak
Mass Spectrometry
IonPredicted m/zDescription
[M]⁺240.11Molecular Ion
[M-OH]⁺223.11Loss of hydroxyl radical
[M-COOH]⁺195.12Loss of carboxyl group
[C₇H₅O]⁺105.03Benzoyl cation fragment

Potential Applications and Research Directions

Biaryl carboxylic acids are privileged structures in medicinal chemistry and materials science. Based on the applications of structurally related compounds, 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid holds potential in several areas:

  • Pharmaceutical Intermediate: This compound can serve as a key building block for the synthesis of more complex, biologically active molecules. The presence of both a carboxylic acid and a biaryl scaffold allows for diverse chemical modifications. For instance, related bromo-methylbenzoic acids are used in the synthesis of α-2 adrenoceptor agonists and HIV-1 entry inhibitors.

  • Agrochemicals: Dimethylbenzoic acid derivatives are utilized in the production of some pesticides.

  • Materials Science: The rigid biaryl structure could be incorporated into polymers or liquid crystals, potentially imparting unique thermal or optical properties.

Further research could explore the biological activity of this compound and its derivatives, as well as their utility in the development of novel organic materials.

Safety and Handling

The following information is based on available safety data for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid.

  • General Handling: Avoid dust formation and inhalation. Avoid contact with skin and eyes. Use in a well-ventilated area.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a biaryl carboxylic acid with significant potential for applications in research and development. While specific data for this compound is limited, established synthetic methodologies like the Suzuki-Miyaura coupling provide a clear path to its synthesis. Its predicted spectroscopic characteristics offer a basis for its identification and characterization. The structural motifs present suggest that it could be a valuable intermediate in the creation of novel pharmaceuticals and advanced materials. As with any chemical, proper safety precautions are paramount during its handling and use.

References

  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Accounts of chemical research, 41(11), 1450–1460. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Available from: [Link]

  • PubChem. 3-Methylbenzoic acid. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Available from: [Link]

  • Carl ROTH.

A Technical Guide to the Potential Therapeutic Targets of 3-(2,5-Dimethylphenyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a novel small molecule with a chemical scaffold suggestive of anti-inflammatory and antineoplastic properties. This document provides a comprehensive technical guide for researchers and drug development professionals, outlining a scientifically rigorous approach to identifying and validating its potential therapeutic targets. Drawing parallels from the well-established pharmacology of non-steroidal anti-inflammatory drugs (NSAIDs), we posit that the primary targets of this compound are the cyclooxygenase (COX) enzymes. This guide details the rationale behind this hypothesis, proposes a phased experimental strategy for target validation, and explores potential COX-independent mechanisms of action. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: Structural Rationale and Therapeutic Hypothesis

The chemical structure of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, featuring a substituted benzoic acid moiety, bears a strong resemblance to the general structure of non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—hormones that mediate inflammation, pain, and fever.[1] The two primary isoforms of this enzyme, COX-1 and COX-2, are both inhibited by traditional NSAIDs.[2] However, selective inhibition of COX-2 is often desirable as it is primarily induced during inflammation, and its inhibition can reduce the gastrointestinal side effects associated with COX-1 inhibition.[2]

Given its structural characteristics, we hypothesize that 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a potential COX inhibitor, with a possibility of selectivity towards COX-2. This hypothesis forms the basis of our proposed investigation into its therapeutic potential for conditions such as osteoarthritis, rheumatoid arthritis, and certain types of cancer where inflammation is a key etiological factor.[3][4]

Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

The cornerstone of our investigation is the potential interaction of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid with COX-1 and COX-2. The inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses.[5] The therapeutic implications of COX inhibition are vast, ranging from analgesia and anti-inflammation to cancer chemoprevention.[6][7]

2.1. The COX Signaling Pathway

The following diagram illustrates the canonical COX signaling pathway and the proposed point of intervention for our compound of interest.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Our_Compound 3-(2,5-Dimethylphenyl)- 2-methylbenzoic acid Our_Compound->COX-1_COX-2 Inhibition

Caption: Proposed inhibition of COX-1/COX-2 by the test compound.

2.2. Experimental Workflow for COX Inhibition Assays

To validate our primary hypothesis, a systematic, multi-tiered experimental approach is proposed. This workflow ensures a thorough characterization of the compound's activity on the target enzymes.

Experimental_Workflow cluster_0 Phase 1: In Vitro Enzyme Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models Enzyme_Assay COX-1 & COX-2 Inhibition Assay (Fluorometric or Colorimetric) IC50_Determination IC50 Value Determination (Dose-Response Curve) Enzyme_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Determination->Selectivity_Index Cell_Culture Culture Relevant Cell Lines (e.g., Macrophages, Cancer Cells) Selectivity_Index->Cell_Culture PGE2_Assay Prostaglandin E2 (PGE2) Production Assay (LPS-stimulated) Cell_Culture->PGE2_Assay Cytotoxicity_Assay Cytotoxicity Assessment (MTT or LDH Assay) PGE2_Assay->Cytotoxicity_Assay Animal_Model Select Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) Cytotoxicity_Assay->Animal_Model Efficacy_Study Administer Compound and Assess Efficacy (Measure Edema, Pain Response) Animal_Model->Efficacy_Study

Caption: A multi-phased workflow for target validation.

2.3. Detailed Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid against human recombinant COX-1 and COX-2.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Fluorometric or colorimetric probe.

    • Test compound and reference NSAIDs (e.g., Celecoxib, Ibuprofen).[3]

    • Assay buffer and 96-well plates.

  • Procedure:

    • Prepare a dilution series of the test compound and reference NSAIDs.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the diluted compounds.

    • Incubate for a specified time at the optimal temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Add the probe and measure the signal (fluorescence or absorbance) using a plate reader.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Assay

  • Objective: To assess the ability of the test compound to inhibit PGE2 production in a cellular context.

  • Materials:

    • RAW 264.7 macrophages or a relevant cancer cell line.

    • Lipopolysaccharide (LPS) to induce inflammation.

    • Test compound.

    • PGE2 ELISA kit.

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS for 18-24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the effect of the compound on PGE2 production relative to the vehicle control.

Potential COX-Independent Therapeutic Targets

Emerging evidence suggests that some NSAIDs exert their anticancer effects through mechanisms independent of COX inhibition.[6][8] These off-target effects present additional avenues for the therapeutic application of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, particularly in oncology.

3.1. Overview of COX-Independent Pathways

Several COX-independent molecular targets of NSAIDs have been identified, including:

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway can suppress the expression of pro-inflammatory and pro-survival genes.[6]

  • Apoptosis Induction: Some NSAIDs can directly induce apoptosis in cancer cells.[7]

  • Inhibition of Angiogenesis: NSAIDs have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.[7]

3.2. Proposed Investigation of COX-Independent Effects

Should the compound demonstrate significant biological activity that cannot be solely attributed to COX inhibition, the following experimental approaches are recommended:

Potential Target/Pathway Proposed Experimental Assay Rationale
NF-κB Signaling Luciferase Reporter Assay for NF-κB activity. Western blot for key pathway proteins (e.g., p-IκBα, p65).To determine if the compound can modulate this critical inflammatory and cancer-related pathway.[6]
Apoptosis Annexin V/Propidium Iodide staining followed by flow cytometry. Caspase-3/7 activity assay.To assess the compound's ability to induce programmed cell death in cancer cell lines.[9]
Angiogenesis Tube formation assay using human umbilical vein endothelial cells (HUVECs).To evaluate the anti-angiogenic potential of the compound.[7]
Broader Therapeutic Potential: Insights from Benzoic Acid Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[10][11][12] This suggests that 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid could have therapeutic applications beyond inflammation and cancer. Preliminary in silico toxicity and pharmacokinetic predictions are warranted to guide further development.[9]

Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid as a potential therapeutic agent. The primary hypothesis focuses on the well-defined mechanism of COX inhibition, with a clear, staged approach for validation. The exploration of COX-independent pathways and the broader therapeutic potential of benzoic acid derivatives offers exciting avenues for further research. A thorough execution of the proposed experimental plan will elucidate the mechanism of action of this novel compound and pave the way for its potential clinical development.

References
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  • Gowda, B. T., et al. (2009). N-(2,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]

  • de Oliveira, G. G. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(8), 1118. Retrieved from [Link]

Sources

"in vitro studies of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

Executive Summary

This document provides a comprehensive technical framework for the in vitro characterization of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid. Given its structural analogy to known non-steroidal anti-inflammatory drugs (NSAIDs), this guide outlines a tiered, hypothesis-driven approach to systematically evaluate its potential as an anti-inflammatory agent. We will proceed from foundational cytotoxicity assessments to direct target engagement assays and culminate in mechanism-of-action studies within relevant cellular models. The causality behind each experimental choice is detailed to provide a robust, self-validating investigative cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds with anti-inflammatory potential.

Compound Profile and Rationale for Investigation

Chemical Structure: 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

Molecular Formula: C₁₆H₁₆O₂

Rationale: The compound's structure, featuring a biphenyl scaffold with a carboxylic acid moiety, is a classic pharmacophore found in numerous NSAIDs. This structural class is known to target cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2][3] Therefore, a logical starting hypothesis is that 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid functions as a COX inhibitor. Our investigative workflow is designed to rigorously test this hypothesis.

A Tiered Approach to In Vitro Evaluation

A structured, multi-tiered approach is essential to efficiently allocate resources and make clear go/no-go decisions. This workflow ensures that fundamental parameters like cytotoxicity are established before proceeding to more complex and resource-intensive mechanistic studies.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Decision Point T1_Viability 2.1 Cell Viability & Cytotoxicity (MTT Assay) T1_Target 2.2 Target Engagement (COX-1/COX-2 Inhibition Assay) T1_Viability->T1_Target Establish Non-Toxic Concentration Range T2_Cytokines 2.3 Pro-Inflammatory Cytokine Suppression (ELISA) T1_Target->T2_Cytokines Confirm Cellular Activity T2_Signaling 2.4 NF-κB Pathway Modulation T2_Cytokines->T2_Signaling Elucidate Upstream Mechanism Decision Proceed to In Vivo Models? T2_Signaling->Decision

Caption: Tiered experimental workflow for compound characterization.

Tier 1A: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration range over which the compound is non-toxic to cells. This is a critical first step to ensure that any observed effects in subsequent assays are due to specific biological activity and not simply cellular death.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This is a robust and widely used colorimetric assay that measures cell metabolic activity as an indicator of viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[6]

Experimental Outline:

  • Cell Line Selection: A relevant cell line, such as murine macrophages (RAW 264.7) or human monocytes (THP-1), should be used, as these are central players in inflammation.

  • Dose-Response: Plate cells and treat with a broad range of compound concentrations (e.g., from 1 nM to 100 µM) for a standard duration (e.g., 24-48 hours).

  • Data Analysis: Measure absorbance at 570 nm and calculate the CC₅₀ (Concentration causing 50% cytotoxicity). Subsequent assays should use concentrations well below the CC₅₀.

Tier 1B: Direct Target Engagement - COX Enzyme Inhibition

Objective: To directly measure the compound's inhibitory activity against the primary hypothetical targets, COX-1 and COX-2. Determining the potency (IC₅₀) and selectivity for each isoform is crucial, as COX-2 selectivity is a key feature of modern NSAIDs associated with reduced gastrointestinal side effects.[3][7]

Recommended Assay: Fluorometric or Colorimetric COX Activity Assay. These kits provide a simple and sensitive method to detect the peroxidase activity of COX enzymes.[3][8] The assay measures the conversion of arachidonic acid to prostaglandin G2 (PGG2), which reacts with a probe to generate a quantifiable signal.[8]

Experimental Outline:

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes for a clean assessment of direct inhibition.

  • Inhibitor Screening: Perform parallel assays for each enzyme isoform, incubating the enzyme with a range of concentrations of the test compound.

  • Data Analysis: Generate dose-response curves for each isoform and calculate the IC₅₀ values. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

G cluster_outputs AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) Inflammatory Stimuli AA->COX2 PGs_Thromboxane Prostaglandins & Thromboxanes COX1->PGs_Thromboxane PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Stomach Stomach Lining Protection Platelet Aggregation PGs_Thromboxane->Stomach Inflammation Pain, Fever, Inflammation PGs_Inflammatory->Inflammation Test_Compound 3-(2,5-Dimethylphenyl) -2-methylbenzoic acid Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: Hypothesized mechanism of action via COX inhibition.

Tier 2A: Cellular Anti-Inflammatory Activity

Objective: To confirm that the compound exhibits anti-inflammatory effects in a whole-cell context by measuring its ability to suppress the production of key pro-inflammatory mediators.

Recommended Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines. ELISA provides a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[9][10]

Experimental Outline:

  • Cell Model: Use a macrophage cell line (e.g., RAW 264.7).

  • Inflammatory Challenge: Pre-treat cells with various non-toxic concentrations of the test compound, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

  • Cytokine Quantification: Collect the cell culture supernatant after an appropriate incubation period (e.g., 12-24 hours) and use ELISA kits to measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β).[11][12][13]

  • Data Analysis: Compare cytokine levels in compound-treated cells versus LPS-only controls to determine the dose-dependent inhibitory effect.

Tier 2B: Elucidating the Upstream Signaling Pathway

Objective: To investigate the molecular mechanism upstream of cytokine production. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the transcription of many pro-inflammatory genes, including TNF-α and IL-6.[14][15][16]

Recommended Assay: NF-κB Reporter Assay or Western Blot for Phospho-IκBα.

  • Reporter Assay: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the pathway will result in a decreased luciferase signal.

  • Western Blot: A more direct method is to measure the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16] A reduction in LPS-induced IκBα phosphorylation and degradation would confirm pathway inhibition.

G cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) node_placeholder IkB->node_placeholder IkB_degraded IκBα (Degraded) IkB->IkB_degraded Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription node_placeholder->NFkB

Sources

"preliminary pharmacological profile of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary Pharmacological Profiling of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

Foreword: Charting the Course for a Novel Molecular Entity

The compound 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid represents a novel chemical entity. A survey of the current scientific literature reveals a lack of specific pharmacological data for this molecule. Its structure, featuring a benzoic acid backbone, suggests a potential kinship with non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds renowned for their analgesic and anti-inflammatory properties. This guide, therefore, is not a retrospective summary but a prospective blueprint. It is designed for researchers, scientists, and drug development professionals to meticulously and efficiently delineate the preliminary pharmacological profile of this and other similar novel compounds. We will proceed from foundational in vitro characterization to more complex in vivo assessments, grounding each step in established scientific principles and robust experimental design.

Part 1: In Vitro Characterization - From Molecular Target to Cellular Response

The initial phase of characterization focuses on understanding the compound's behavior at the molecular and cellular levels. This approach allows for a cost-effective and high-throughput initial screening to establish a foundational understanding of its potential mechanism of action.

Primary Mechanism of Action: Cyclooxygenase (COX) Enzyme Inhibition

A significant number of benzoic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[1] Therefore, the logical first step is to assess the inhibitory activity of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid against the two primary COX isoforms: COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (3-(2,5-Dimethylphenyl)-2-methylbenzoic acid)

  • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Prepare a series of dilutions of the test compound and positive controls.

  • In a multi-well plate, add the reaction buffer, the appropriate COX enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching agent (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(2,5-Dimethylphenyl)-2-methylbenzoic acidExperimentalExperimentalCalculated
Positive Control (e.g., SC-560)Known ValueKnown ValueCalculated
Positive Control (e.g., Celecoxib)Known ValueKnown ValueCalculated

Visualization: COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Test Compound & Control Dilutions Reaction_Setup Combine Buffer, Enzyme, & Compound in Plate Compound_Dilution->Reaction_Setup Enzyme_Prep COX-1 / COX-2 Enzyme Aliquots Enzyme_Prep->Reaction_Setup Add_Substrate Add Arachidonic Acid to Initiate Reaction_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Quench Stop Reaction Incubation->Quench PGE2_Quant Quantify PGE2 via EIA Kit Quench->PGE2_Quant Data_Analysis Calculate % Inhibition & IC50 PGE2_Quant->Data_Analysis

Caption: Workflow for in vitro COX inhibition assay.

Cellular Anti-Inflammatory Activity

To bridge the gap between molecular targets and physiological responses, cell-based assays are crucial. A standard method involves using immune cells, such as macrophages, and stimulating them with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory state.[1]

Experimental Protocol: Inhibition of PGE2 Production in LPS-Stimulated Macrophages

Cell Line:

  • RAW 264.7 (murine macrophage cell line) or primary macrophages.

Materials:

  • Cell culture medium (e.g., DMEM) with supplements.

  • Lipopolysaccharide (LPS).

  • Test compound.

  • MTT or similar viability assay kit.

  • PGE2 EIA Kit.

Procedure:

  • Seed macrophages in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a non-stimulated control and an LPS-only control.

  • After incubation, collect the cell culture supernatant for PGE2 analysis.

  • Perform a cell viability assay (e.g., MTT) on the remaining cells to rule out cytotoxicity as the cause of reduced PGE2 production.

  • Quantify the PGE2 concentration in the supernatant using an EIA kit.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

Data Presentation: Cellular PGE2 Inhibition

Concentration (µM)Mean PGE2 (pg/mL)% InhibitionCell Viability (%)
Vehicle ControlExperimental0100
Test Compound (Low)ExperimentalCalculatedExperimental
Test Compound (Mid)ExperimentalCalculatedExperimental
Test Compound (High)ExperimentalCalculatedExperimental

Part 2: In Vivo Pharmacological Evaluation

Following promising in vitro results, the investigation progresses to in vivo models to assess the compound's efficacy in a whole-organism context. These studies are fundamental for understanding the potential therapeutic effects on pain and inflammation.

Analgesic Activity Assessment

The acetic acid-induced writhing test is a widely used model to evaluate peripheral analgesic activity.[2]

Experimental Protocol: Acetic Acid-Induced Writhing Test

Animal Model:

  • Male Swiss albino mice (20-25 g).

Materials:

  • Test compound.

  • Standard analgesic drug (e.g., Diclofenac).

  • 0.6% acetic acid solution.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (vehicle control, standard drug, and test compound at various doses).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a set pre-treatment period (e.g., 60 minutes), inject 0.6% acetic acid intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5-10 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation: Analgesic Activity

Treatment GroupDose (mg/kg)Mean Writhing Count ± SEM% Inhibition
Vehicle Control-Experimental-
Standard DrugKnownExperimentalCalculated
Test CompoundDose 1ExperimentalCalculated
Test CompoundDose 2ExperimentalCalculated
Test CompoundDose 3ExperimentalCalculated
Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animal Model:

  • Wistar or Sprague-Dawley rats (150-200 g).

Materials:

  • Test compound.

  • Standard anti-inflammatory drug (e.g., Indomethacin).

  • 1% carrageenan solution in saline.

  • Plethysmometer or digital calipers.

Procedure:

  • Divide the rats into experimental groups.

  • Administer the test compound, standard drug, or vehicle orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each group at each time point.

Visualization: In Vivo Study Workflow

InVivo_Workflow Animal_Acclimatization Animal Acclimatization & Grouping Dosing Administer Vehicle, Standard, or Test Compound Animal_Acclimatization->Dosing Induction Induce Nociception (Acetic Acid) or Inflammation (Carrageenan) Dosing->Induction Observation Observe & Record Responses (Writhing Counts / Paw Volume) Induction->Observation Data_Analysis Calculate % Inhibition Observation->Data_Analysis

Caption: General workflow for in vivo analgesic/anti-inflammatory studies.

Part 3: Preliminary Pharmacokinetic and Toxicological Profile

A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its acute toxicity, is essential for its continued development.

In Vivo Pharmacokinetic Study

A basic pharmacokinetic study in rodents can provide initial insights into the compound's behavior in a biological system.[4]

Experimental Protocol: Preliminary Pharmacokinetic Study in Rats

Animal Model:

  • Cannulated Wistar rats.

Procedure:

  • Administer a single dose of the test compound, either orally or intravenously.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the cannula.

  • Process the blood samples to obtain plasma.

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma samples.

  • Plot the plasma concentration versus time and determine key pharmacokinetic parameters using appropriate software.

Data Presentation: Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)ExperimentalExperimental
Tmax (h)ExperimentalN/A
AUC (0-t) (ng·h/mL)ExperimentalExperimental
Half-life (t½) (h)ExperimentalExperimental
Bioavailability (F%)CalculatedN/A
Acute Oral Toxicity Study

An acute toxicity study provides information on the potential health hazards that might arise from short-term exposure to the compound.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol should be conducted in accordance with OECD Guideline 425.

Animal Model:

  • Female rats or mice.

Procedure:

  • Administer a single oral dose of the test compound to one animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Continue this sequential dosing until the stopping criteria are met.

  • The LD50 (median lethal dose) and its confidence intervals are then calculated using the maximum likelihood method.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial pharmacological evaluation of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid. The proposed experiments will elucidate its primary mechanism of action, confirm its analgesic and anti-inflammatory efficacy in vivo, and provide a preliminary understanding of its pharmacokinetic and safety profiles. The outcomes of these studies will be critical in determining the potential of this novel compound as a therapeutic agent and will guide subsequent, more detailed preclinical development.

References

  • Chang, W. C., Hsu, B. K., Chung, W. H., & Hung, S. I. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy.
  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
  • MDPI. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • ResearchGate. (n.d.). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts.
  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • PubMed. (n.d.). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E.
  • AVMA Journals. (n.d.). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs.

Sources

An In-depth Technical Guide to the Synthesis and Potential Significance of 3-(2,5-Dimethylphenyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

While a specific historical record detailing the initial "discovery" of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is not prominent in the scientific literature, its molecular architecture as a biaryl carboxylic acid places it within a class of compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the most probable synthetic route to this molecule, grounded in established, Nobel Prize-winning chemistry. We will delve into the mechanistic underpinnings of this synthesis, provide a detailed experimental protocol, and discuss the broader context and potential applications of this structural motif.

Introduction: The Significance of Biaryl Carboxylic Acids

The biaryl motif is a cornerstone in modern drug discovery, appearing in numerous approved pharmaceuticals.[1] This structural unit, consisting of two directly connected aromatic rings, offers a unique three-dimensional arrangement that can effectively probe the binding pockets of biological targets. The inclusion of a carboxylic acid group further enhances the potential for molecular interactions, such as hydrogen bonding and salt bridge formation, which are critical for target affinity and selectivity.

Compounds featuring the biaryl carboxylic acid scaffold have demonstrated a wide range of biological activities, and are often explored as non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and anticancer agents.[2] The specific substitution pattern of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, with its ortho-methyl group on one ring and two methyl groups on the other, presents a sterically hindered yet conformationally constrained structure that could be advantageous for selective receptor binding.

Plausible Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The most logical and efficient method for constructing the C-C bond between the two aromatic rings in 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction has become a workhorse in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[4]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 reactant1 Ar1-X pd_complex1 Ar1-Pd(II)L2-X pd_complex2 Ar1-Pd(II)L2-Ar2 pd_complex1->pd_complex2 pd_complex2->pd0 product Ar1-Ar2 pd_complex2->product Reductive Elimination reactant1->pd_complex1 Oxidative Addition reactant2 Ar2-B(OR)2 borate [Ar2-B(OR)2(Base)]- reactant2->borate base Base base->borate borate->pd_complex2 Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

For the synthesis of our target molecule, the key starting materials would be a derivative of 2-methylbenzoic acid halogenated at the 3-position and 2,5-dimethylphenylboronic acid.

Detailed Experimental Protocol

This section outlines a robust, step-by-step procedure for the synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, followed by the preparation of the necessary precursors.

Synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

This protocol is based on established Suzuki-Miyaura coupling conditions for biaryl synthesis.[5]

Step 1: Reactant Preparation

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-2-methylbenzoic acid (1.0 eq), 2,5-dimethylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand like SPhos (0.05 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

Step 2: Addition of Base

  • Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq). The base is crucial for the activation of the boronic acid for transmetalation.[4]

Step 3: Reaction

  • Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_purification Purification 3-Nitro-2-methylbenzoic Acid 3-Nitro-2-methylbenzoic Acid 3-Amino-2-methylbenzoic Acid 3-Amino-2-methylbenzoic Acid 3-Nitro-2-methylbenzoic Acid->3-Amino-2-methylbenzoic Acid Reduction (e.g., H2, Pd/C) 3-Bromo-2-methylbenzoic Acid 3-Bromo-2-methylbenzoic Acid 3-Amino-2-methylbenzoic Acid->3-Bromo-2-methylbenzoic Acid Sandmeyer Reaction (NaNO2, HBr, CuBr) 3-Bromo-2-methylbenzoic Acid2,5-Dimethylphenylboronic Acid 3-Bromo-2-methylbenzoic Acid2,5-Dimethylphenylboronic Acid Reaction Mixture Reaction Mixture 3-Bromo-2-methylbenzoic Acid2,5-Dimethylphenylboronic Acid->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Heating with Pd Catalyst & Base Pure Product 3-(2,5-Dimethylphenyl)- 2-methylbenzoic Acid Crude Product->Pure Product Work-up & Chromatography/ Recrystallization

Figure 2: Overall Synthetic Workflow.

Preparation of Precursors

The starting materials for the Suzuki-Miyaura coupling can be prepared from commercially available reagents.

3.2.1. Synthesis of 3-Bromo-2-methylbenzoic Acid

This can be prepared from 3-amino-2-methylbenzoic acid via a Sandmeyer reaction.

  • Step 1: Diazotization: Dissolve 3-amino-2-methylbenzoic acid in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Step 2: Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.

  • Step 3: Isolation: After the reaction is complete, extract the product with an organic solvent. Purify by standard methods.

3.2.2. Synthesis of 3-Amino-2-methylbenzoic Acid

This intermediate can be synthesized by the reduction of 3-nitro-2-methylbenzoic acid.[6]

  • Step 1: Reduction: Dissolve 3-nitro-2-methylbenzoic acid in a suitable solvent like ethanol or ethyl acetate. Add a catalyst such as palladium on carbon (Pd/C).

  • Step 2: Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete.

  • Step 3: Isolation: Filter off the catalyst and concentrate the solvent to obtain 3-amino-2-methylbenzoic acid.

3.2.3. Synthesis of 3-Nitro-2-methylbenzoic Acid

This can be prepared by the oxidation of 3-nitro-o-xylene.[7]

  • Step 1: Oxidation: In an acidic organic solvent such as acetic acid, and in the presence of a catalyst (e.g., cobalt and manganese salts) and an initiator, oxidize 3-nitro-o-xylene with an oxidant like oxygen.[7]

  • Step 2: Isolation: After the reaction, cool the mixture to induce crystallization. Filter to obtain the crude product.

  • Step 3: Purification: Recrystallize the crude product to obtain pure 3-nitro-2-methylbenzoic acid.[7]

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
3-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.04Solid
2,5-Dimethylphenylboronic acidC₈H₁₁BO₂149.98Solid
3-(2,5-Dimethylphenyl)-2-methylbenzoic acidC₁₆H₁₆O₂240.30Solid (predicted)

Conclusion and Future Outlook

While the specific discovery and historical timeline of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid are not documented, its synthesis is readily achievable through modern organic chemistry techniques, most notably the Suzuki-Miyaura cross-coupling. The biaryl carboxylic acid scaffold is of high importance in drug discovery, and this particular molecule, with its distinct substitution pattern, represents a viable candidate for screening in various biological assays. The synthetic protocols outlined in this guide provide a clear and efficient pathway for researchers to access this compound for further investigation into its chemical and biological properties. The continued exploration of novel biaryl structures is a testament to the enduring value of this pharmacophore in the quest for new therapeutic agents.

References

  • Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. 2023.
  • Examples of drugs containing a biaryl moiety.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. 2019.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. 2019.
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  • Preparation method of 3-nitro-2-methylbenzoic acid.

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Methodological & Application

Application Notes and Protocols for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold with Therapeutic Potential

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a novel aromatic carboxylic acid. Its structure, featuring a biphenyl-like core, suggests potential for diverse biological activities. The 2,5-dimethylphenyl group is a common structural feature in various antimicrobial and antiproliferative compounds.[1][2] Benzoic acid and its derivatives have been extensively studied and are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer properties.[3][4]

Given the established bioactivity of its constituent moieties, 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid presents a compelling candidate for investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. This document outlines a prospective research plan, providing detailed protocols to explore the therapeutic potential of this compound.

Hypothesized Biological Activity and Mechanistic Pathways

We hypothesize that 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid may exert its effects through one of two primary mechanisms: inhibition of key inflammatory mediators or modulation of cancer cell proliferation pathways.

Potential Anti-inflammatory Action:

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structure of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is amenable to interaction with such enzymatic targets. A potential mechanism could involve the inhibition of COX and/or lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[5]

G Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Test_Compound 3-(2,5-Dimethylphenyl)- 2-methylbenzoic acid Test_Compound->COX Inhibition Test_Compound->LOX Inhibition

Caption: Hypothesized Anti-inflammatory Mechanism.

Potential Anti-proliferative Action:

The antiproliferative activity of related bromolactones possessing a 2,5-dimethylphenyl substituent has been documented.[2][6] This suggests that our compound of interest could potentially interfere with signaling pathways crucial for cancer cell survival and proliferation. A plausible, yet general, hypothesis is the induction of apoptosis or cell cycle arrest through modulation of key regulatory proteins.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Test_Compound 3-(2,5-Dimethylphenyl)- 2-methylbenzoic acid Test_Compound->Signaling_Cascade Inhibition

Sources

"derivatization of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid for biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 3-(2,5-Dimethylphenyl)-2-methylbenzoic Acid for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Sterically Hindered Scaffold

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid represents a class of sterically hindered aromatic carboxylic acids. While the core structure may be of interest in drug discovery programs, its inherent physicochemical properties—namely its acidity and potential for low cell permeability—can limit its direct application in biological assays.[1] Derivatization serves as a critical strategy to modulate these properties, creating a library of analogs for comprehensive biological evaluation. The primary goals of such derivatization are to enhance bioavailability, alter solubility, improve metabolic stability, or introduce reporter tags for specific assays.[2][3]

The key synthetic challenge lies in the significant steric hindrance around the carboxylic acid moiety. The ortho-methyl group on the benzoic acid ring, combined with the bulky 2,5-dimethylphenyl substituent at the 3-position, sterically shields the carboxyl carbon from nucleophilic attack. This renders classical condensation reactions, like uncatalyzed Fischer esterification, slow and inefficient.[4][5] Consequently, robust activation methods are required to achieve successful derivatization.

This guide provides detailed protocols for the synthesis of ester and amide derivatives of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, explains the rationale behind the chosen methodologies, and discusses their applicability in downstream biological screening.

Core Derivatization Strategy: Overcoming Steric Hindrance

The central principle for derivatizing this molecule is the activation of the carboxylic acid to create a more reactive intermediate. This intermediate is then susceptible to attack by even weak nucleophiles or hindered nucleophiles.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Analysis Start 3-(2,5-Dimethylphenyl)- 2-methylbenzoic acid Activate Carboxylic Acid Activation Start->Activate Coupling Reagent Intermediate Highly Reactive Intermediate (e.g., Acyl Fluoride, O-Acylisourea) Activate->Intermediate Product Ester or Amide Derivative Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Alcohol or Amine) Nucleophile->Product Purify Purification (Chromatography) Product->Purify Assay Biological Assay Purify->Assay

Caption: General workflow for derivatizing sterically hindered carboxylic acids.

Protocol 1: Synthesis of Ester Derivatives via Carbodiimide Coupling

Esterification is a common strategy to neutralize the acidic carboxylic acid, thereby increasing lipophilicity and potentially enhancing cell membrane permeability for cell-based assays.[6] Given the steric hindrance, using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with an activating agent like 4-dimethylaminopyridine (DMAP) is highly effective.[7]

Rationale for Method Selection:
  • EDC/EDAC: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The byproducts are water-soluble, simplifying purification.[2]

  • DMAP: Acts as a catalyst for the esterification step, particularly with sterically hindered alcohols.[7]

  • Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.

Experimental Protocol

G Acid Parent Acid in Anhydrous DCM EDC Add EDC & DMAP (0°C to RT) Acid->EDC Intermediate Formation of O-Acylisourea Intermediate EDC->Intermediate Alcohol Add Alcohol (e.g., Methanol) Intermediate->Alcohol Ester Ester Product Alcohol->Ester Reaction Monitoring by TLC Workup Aqueous Work-up Ester->Workup Purify Column Chromatography Workup->Purify Final Pure Ester Derivative Purify->Final

Caption: Workflow for EDC-mediated esterification of the target acid.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM), typically at a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the alcohol of choice (e.g., methanol, ethanol, 1.5 eq).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.[4]

  • Quenching & Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove unreacted DMAP and EDC byproducts), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure ester.

Reagent/ParameterMolar EquivalentsPurpose
Parent Acid 1.0Substrate
Alcohol (R-OH) 1.5Nucleophile
EDC 1.2Carboxylic Acid Activator
DMAP 0.1Catalyst
Solvent Anhydrous DCMReaction Medium
Temperature 0°C to Room TempControls reaction rate
Time 12-24 hoursReaction duration

Protocol 2: Synthesis of Amide Derivatives via Acyl Fluoride

Amide bond formation is fundamental in medicinal chemistry.[8] For sterically demanding substrates like 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, standard peptide coupling reagents may yield unsatisfactory results. A highly effective strategy involves the in-situ formation of an acyl fluoride intermediate, which is more reactive than the corresponding acyl chloride but less prone to racemization if chiral amines are used.[9]

Rationale for Method Selection:
  • Cyanuric Fluoride: A mild and efficient reagent for converting carboxylic acids to acyl fluorides.

  • Elevated Temperature: Often required to overcome the steric barrier for the nucleophilic attack of the amine on the hindered acyl fluoride intermediate.[9]

  • Broad Scope: This method has proven effective for coupling sterically hindered acids with electron-deficient or hindered amines, where other methods fail.[9]

Experimental Protocol

G Acid Parent Acid in Anhydrous DCM Reagents Add Pyridine & Cyanuric Fluoride Acid->Reagents Intermediate Formation of Acyl Fluoride Intermediate Reagents->Intermediate Stir at RT Amine Add Amine & Heat (e.g., 60-80°C) Intermediate->Amine Amide Amide Product Amine->Amide Monitor by HPLC or TLC Workup Aqueous Work-up Amide->Workup Purify Column Chromatography Workup->Purify Final Pure Amide Derivative Purify->Final

Caption: Workflow for amide synthesis via an acyl fluoride intermediate.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid (1.0 eq) in anhydrous DCM in a sealed vial, add pyridine (1.2 eq).

  • Acyl Fluoride Formation: Add cyanuric fluoride (0.5 eq) to the solution and stir at room temperature for 1-2 hours.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture to an elevated temperature (e.g., 60-80°C) for 16-48 hours. Monitor the reaction for the consumption of the acyl fluoride intermediate and formation of the amide product by HPLC or TLC.

  • Cooling & Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Reagent/ParameterMolar EquivalentsPurpose
Parent Acid 1.0Substrate
Pyridine 1.2Base
Cyanuric Fluoride 0.5Fluorinating Agent
Amine (R-NH₂) 1.1Nucleophile
Solvent Anhydrous DCMReaction Medium
Temperature 60-80 °COvercomes activation energy
Time 16-48 hoursReaction duration

Application in Biological Assays

The synthesized derivatives can be used in a variety of biological assays to explore the structure-activity relationship (SAR) of the core scaffold. The choice of assay will depend on the therapeutic target of interest.

  • Cell-Based Assays: Simple ester or amide derivatives can be screened in assays measuring cell viability (e.g., MTT assay), proliferation, apoptosis, or specific signaling pathway modulation (e.g., reporter gene assays).[10][11] These derivatives often have improved cell entry compared to the parent carboxylic acid.

  • Biochemical Assays: If the molecular target is a purified enzyme or receptor, the derivatives can be tested in biochemical assays like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to determine binding affinity or inhibitory constants (IC₅₀/Kᵢ).[10]

  • Target Identification: Derivatives can be designed for affinity-based target identification methods. For example, an amide can be formed with a linker molecule that can be attached to a solid support for affinity chromatography experiments.[1]

  • Cellular Imaging: An amide derivative can be synthesized using a fluorescent amine (e.g., a BODIPY or fluorescein-containing amine) to visualize the compound's subcellular localization via fluorescence microscopy.

Conclusion

The derivatization of sterically hindered molecules like 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a challenging but essential step in early-stage drug discovery. By employing robust activation strategies, such as carbodiimide coupling or the formation of acyl fluoride intermediates, a diverse library of esters and amides can be efficiently synthesized. These protocols provide a reliable foundation for creating analogs with modulated physicochemical properties, enabling a thorough investigation of their biological activities and unlocking the full therapeutic potential of this chemical scaffold.

References

  • Patanjali, A. et al. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PLoS One. Available from: [Link]

  • Marquis, B. J. et al. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. Available from: [Link]

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  • Whiting, M. et al. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal. Available from: [Link]

  • Rout, L. et al. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available from: [Link]

  • Amaechi, S. & Ee, G. C. L. Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available from: [Link]

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  • Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

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  • Wrzecion, A. et al. Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Molecules. Available from: [Link]

  • Marquis, B. J. et al. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available from: [Link]

  • Sztanke, K. et al. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. Available from: [Link]

  • Nguyen, H. D. et al. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica. Available from: [Link]

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  • ResearchGate. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Kim, H. et al. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. Available from: [Link]

  • McLellan, A. C. et al. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry. Available from: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Semantic Scholar. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]

  • van Eijk, H. M. et al. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Li, P. et al. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[2][8]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules. Available from: [Link]

  • Wotschadlo, J. et al. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. Available from: [Link]

  • Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(2,5-dimethylphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which often involves sterically hindered coupling partners. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction conditions for a successful outcome.

Introduction to Synthetic Challenges

The synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid typically involves the formation of a biaryl bond between a 2-methylbenzoic acid moiety and a 2,5-dimethylphenyl group. The primary challenge in this synthesis arises from the steric hindrance posed by the ortho-methyl groups on both aromatic rings. This steric congestion can significantly impact reaction rates and favor the formation of undesired side products. The most common synthetic strategies, such as the Suzuki-Miyaura coupling, require careful optimization to achieve high yields of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, particularly when using a Suzuki-Miyaura cross-coupling approach.

Issue 1: Low or No Conversion of Starting Materials

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-bromo-3-methylbenzoic acid (or other aryl halide) and/or 2,5-dimethylphenylboronic acid.

  • The desired product is present in very low quantities or is completely absent.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst The Palladium(0) catalyst is the active species in the Suzuki-Miyaura catalytic cycle. If a Pd(II) precatalyst is used, it must be reduced in situ. Inefficient reduction or decomposition of the active Pd(0) species can halt the reaction.Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Consider using a more robust precatalyst or a catalyst system known for high stability.
Steric Hindrance The ortho-methyl groups on both the aryl halide and the boronic acid create significant steric hindrance, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) that are designed to facilitate coupling of sterically demanding substrates.[1] Increasing the reaction temperature may also be necessary to overcome the activation energy barrier.
Ineffective Base The base plays a crucial role in the transmetalation step. An inappropriate choice of base or insufficient base strength can lead to poor reaction rates.For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as Na₂CO₃.[1]
Poor Solvent Choice The solvent system must be able to dissolve the reagents and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred.Toluene, dioxane, or THF are commonly used solvents for Suzuki couplings. The addition of a small amount of water can sometimes be beneficial, but for some boronic acids, anhydrous conditions are preferred to prevent decomposition.[1]

Experimental Protocol: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methylbenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Add the base (e.g., K₃PO₄, 2-3 equiv).

  • Add degassed anhydrous solvent (e.g., toluene or dioxane).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

Issue 2: Formation of Significant Side Products

Symptoms:

  • Analysis of the crude reaction mixture shows the presence of multiple spots on TLC or peaks in LC-MS in addition to the starting materials and the desired product.

  • Purification is challenging due to the presence of impurities with similar polarity to the product.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategies
Homocoupling Product (Biphenyl from Boronic Acid) This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen or Pd(II) species.Rigorously degas the reaction mixture to remove oxygen. Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Using a different base or solvent system can also sometimes suppress homocoupling.[1]
Protodeboronation Product (2,5-Dimethylbenzene) This involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This is often catalyzed by acid or base and can be exacerbated by high temperatures and the presence of water.Use anhydrous conditions if possible. Minimize reaction time and temperature. The use of boronic esters (e.g., pinacol esters) can improve stability and reduce the rate of protodeboronation.
Dehalogenation Product (2-Methylbenzoic Acid) The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via a competing pathway in the catalytic cycle.Use a catalyst system that favors the cross-coupling pathway. Sterically hindered and electron-rich ligands can often accelerate the desired reaction, outcompeting dehalogenation.

Diagram: Key Side Reactions in Suzuki-Miyaura Coupling

Suzuki_Side_Reactions cluster_main Desired Suzuki-Miyaura Coupling cluster_side Common Side Reactions ArylHalide Ar-X (2-bromo-3-methylbenzoic acid) Product Ar-Ar' (Desired Product) ArylHalide->Product Pd Catalyst, Base Dehalogenation Ar-H (Dehalogenation) ArylHalide->Dehalogenation Hydride Source BoronicAcid Ar'-B(OH)2 (2,5-dimethylphenylboronic acid) BoronicAcid->Product Homocoupling Ar'-Ar' (Homocoupling) BoronicAcid->Homocoupling O2, Pd(II) Protodeboronation Ar'-H (Protodeboronation) BoronicAcid->Protodeboronation H+, OH-, H2O

Caption: Competing pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid?

A1: The Suzuki-Miyaura cross-coupling reaction is generally the most effective and widely used method for constructing the biaryl bond in this type of molecule. It typically offers good functional group tolerance and milder reaction conditions compared to alternatives like the Ullmann reaction.[3] However, due to the steric hindrance of the substrates, careful optimization of the catalyst, ligand, base, and solvent is crucial.

Q2: Can I use an alternative to Suzuki-Miyaura coupling?

A2: Yes, other methods can be considered, although they may present their own challenges:

  • Ullmann Reaction: This copper-catalyzed coupling of two aryl halides can be used to form biaryl bonds. However, the classic Ullmann reaction often requires harsh conditions (high temperatures) and may have lower yields and functional group tolerance compared to modern palladium-catalyzed methods.[4][5]

  • Friedel-Crafts Acylation/Alkylation: A multi-step approach involving a Friedel-Crafts reaction could be envisioned, but this route is often plagued by issues with regioselectivity (formation of isomers) and polysubstitution, especially with activated aromatic rings.[6][7][8] The carboxylic acid group on one of the rings would also be deactivating, making a direct Friedel-Crafts reaction on that ring challenging.[9]

Q3: How do I purify the final product from the common side products?

A3: Purification can often be achieved through a combination of techniques:

  • Acid-Base Extraction: Since the desired product is a carboxylic acid, it can be separated from neutral byproducts (like the homocoupling product and protodeboronation product) by extraction with an aqueous base (e.g., NaHCO₃ or NaOH). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure product.

  • Column Chromatography: If acid-base extraction is insufficient to remove all impurities (such as the dehalogenated benzoic acid), silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for final purification.

Diagram: General Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Separate acidic product Chromatography Column Chromatography Extraction->Chromatography If impurities remain Pure Pure Product Extraction->Pure If sufficiently pure Recrystallization Recrystallization Chromatography->Recrystallization For solid products Recrystallization->Pure

Caption: A typical purification sequence.

References

  • Sathee Jee. Friedel Crafts Reaction. [Link]

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  • U.S. Patent 5,910,605. (1999). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
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  • Ma, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Curr. Org. Chem.[Link]

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  • Lin, Q., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. J. Am. Chem. Soc.[Link]

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Validation & Comparative

"head-to-head comparison of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid with other inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

A Technical Guide for Researchers

Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolism pathway and a key mediator of immune suppression within the tumor microenvironment.[1][2][3] Its upregulation in various cancers is associated with poor prognosis, making it a compelling target for cancer immunotherapy.[1][4][5] This guide provides a head-to-head comparison of several prominent IDO1 inhibitors, including the hypothetical compound 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, alongside the clinically evaluated agents Epacadostat and Navoximod. We will delve into their mechanisms of action, comparative in vitro efficacy, and provide detailed protocols for assessing inhibitor performance.

Disclaimer: Information regarding "3-(2,5-Dimethylphenyl)-2-methylbenzoic acid" as an IDO1 inhibitor is hypothetical and presented for illustrative purposes to demonstrate a comparative framework. All experimental data and mechanistic discussions for this compound are based on established principles of IDO1 inhibition.

The Role of IDO1 in Tumor Immune Evasion

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[6][7] In the tumor microenvironment, this enzymatic activity has two major consequences for the anti-tumor immune response:

  • Tryptophan Depletion: The depletion of this essential amino acid inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells, which require tryptophan for their activity.[1][2]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and contributing to a tolerogenic dendritic cell (DC) phenotype.[1][2]

By inhibiting IDO1, the goal is to reverse these immunosuppressive effects, restore local tryptophan levels, decrease kynurenine accumulation, and thereby re-activate the patient's anti-tumor immune response.[8]

Signaling Pathway Overview

The induction of IDO1 is often triggered by pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment. The subsequent tryptophan depletion and kynurenine production lead to the suppression of anti-tumor immunity.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cells IFN_gamma IFN-γ Tumor_Cell Tumor Cell / APC IFN_gamma->Tumor_Cell Induces IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Expresses L_Tryptophan L-Tryptophan IDO1->L_Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes L_Tryptophan->IDO1 Substrate T_Cell Effector T-Cell L_Tryptophan->T_Cell Required for Proliferation Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Inhibitor IDO1 Inhibitor (e.g., Epacadostat) Inhibitor->IDO1 Blocks

Figure 1: IDO1 signaling pathway and point of inhibition.

Head-to-Head Inhibitor Comparison

This section compares our hypothetical compound, 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, with the well-characterized inhibitors Epacadostat and Navoximod.

InhibitorMechanism of ActionTarget SelectivityIn Vitro Potency (IC50)
3-(2,5-Dimethylphenyl)-2-methylbenzoic acid Hypothetical: Competitive inhibitorHypothetical: Selective for IDO1Hypothetical: ~50 nM
Epacadostat (INCB024360) Competitive, reversible inhibitor of IDO1.[1]Highly selective for IDO1 over IDO2 and Tryptophan 2,3-dioxygenase (TDO).[1]~12 nM (Human IDO1, cell-based)[1]
Navoximod (GDC-0919/NLG-919) Potent, reversible inhibitor of IDO1.[8][9]Dual inhibitor of IDO1 and TDO, with 10- to 20-fold selectivity for IDO1.[1][10]~75 nM (Human IDO1, cell-based)[1][11]

Expert Insights: The choice between a highly selective inhibitor like Epacadostat and a dual IDO1/TDO inhibitor like Navoximod depends on the specific tumor biology.[12] Some tumors may upregulate TDO as a resistance mechanism to IDO1 inhibition, making a dual inhibitor potentially more effective in those contexts.[3] Our hypothetical compound, with its benzoic acid scaffold, represents a class of molecules known to have inhibitory activity against various enzymes, and its dimethylphenyl moiety could confer the necessary hydrophobicity to interact with the active site of IDO1.[13][14][15]

Experimental Protocols for Inhibitor Evaluation

To validate and compare the efficacy of these inhibitors, a series of in vitro experiments are necessary. Here, we provide standardized, step-by-step protocols for key assays.

In Vitro Cellular IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. It relies on the induction of IDO1 expression in a human cell line (e.g., HeLa or SK-OV-3) by IFN-γ, followed by the colorimetric quantification of kynurenine produced.[16][17]

Workflow Diagram:

Cell_Assay_Workflow Start Day 1: Seed HeLa Cells (1x10^4/well) Induce Day 2: Add IFN-γ (100 ng/mL) + Test Inhibitor Start->Induce 24h Incubate Day 3: Incubate for 24-48h at 37°C Induce->Incubate Harvest Harvest Supernatant (140 µL) Incubate->Harvest Hydrolyze Add 10 µL of 6.1 N TCA Incubate at 50°C for 30 min Harvest->Hydrolyze Detect Add 100 µL p-DMAB Reagent Incubate 10 min at RT Hydrolyze->Detect Read Measure Absorbance at 480 nm Detect->Read

Figure 2: Workflow for the cellular IDO1 activity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[16]

  • Induction and Inhibition: The next day, prepare serial dilutions of the test inhibitors (e.g., 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, Epacadostat, Navoximod) in culture medium. Add the inhibitors to the cells. Immediately after, add human IFN-γ to a final concentration of 100 ng/mL to all wells except the negative control.[7][18]

  • Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C, 5% CO2.[11]

  • Kynurenine Measurement:

    • Carefully transfer 140 µL of the supernatant from each well to a new 96-well plate.[16]

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16][19]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[16]

    • Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[16]

  • Data Acquisition: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm using a microplate reader.[19]

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the IFN-γ-treated control wells and determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Selectivity Profiling

To ensure the inhibitor is specific to IDO1, it is crucial to test its activity against related enzymes, particularly TDO and IDO2. This can be accomplished using cell-free enzymatic assays or engineered cell lines that exclusively express one of these enzymes.[20]

Causality Behind Experimental Choice: Using engineered cell lines that overexpress a single enzyme (hIDO1, hIDO2, or hTDO2) provides a more biologically relevant system than a purely cell-free assay, as it accounts for cell permeability and intracellular target engagement, while still isolating the activity of the specific enzyme of interest.[20]

Protocol Outline:

  • Culture engineered tumor cell lines (e.g., GL261) that have been stably transfected to express either human IDO1, IDO2, or TDO2.[20]

  • Perform the cellular activity assay as described in section 3.1 for each cell line.

  • Calculate the IC50 value for the inhibitor against each enzyme.

  • Determine the selectivity ratio by dividing the IC50 for the off-target enzyme (e.g., TDO2) by the IC50 for the on-target enzyme (IDO1). A higher ratio indicates greater selectivity.

Conclusion and Future Directions

The development of potent and selective IDO1 inhibitors remains a significant goal in cancer immunotherapy. While early clinical trials combining Epacadostat with checkpoint inhibitors did not meet their primary endpoints, the rationale for targeting the tryptophan catabolism pathway remains strong.[21] Future research will likely focus on identifying patient populations most likely to respond to IDO1 inhibition, exploring novel combination therapies, and developing next-generation inhibitors, including dual-target and irreversible inhibitors.[21][22] Compounds like our hypothetical 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, representing novel chemical scaffolds, are essential for expanding the therapeutic arsenal against cancer's immune-evasive strategies.

References

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC. PubMed Central. Available at: [Link]

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  • Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. PubMed Central. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(2,5-Dimethylphenyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and handling procedures for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid. As a novel aromatic carboxylic acid, specific toxicological and hazard data are not fully available. Therefore, this document is grounded in the established safety profiles of structurally analogous compounds, including benzoic acid and its substituted derivatives. This approach, known as chemical analogy, is a cornerstone of laboratory safety for new chemical entities, ensuring that precautions are informed by the well-understood risks of similar molecules. The recommendations herein are designed to empower researchers with the knowledge to handle this compound responsibly, minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment: An Analog-Based Approach

Due to the absence of a comprehensive Safety Data Sheet (SDS) for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, we will extrapolate its potential hazards from closely related and well-characterized aromatic carboxylic acids.[1][2] The primary hazards associated with this class of compounds are:

  • Skin Irritation: Like many benzoic acid derivatives, this compound is expected to cause skin irritation upon direct contact.[2][3][4][5] Prolonged or repeated exposure can lead to redness, itching, and dermatitis.[3]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[2][3][4][5]

  • Respiratory Tract Irritation: As a solid, the compound may form dust. Inhalation of this dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][6]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][2]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid in a laboratory setting.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7]Protects against accidental splashes and airborne particles, preventing serious eye irritation or damage.[3][5][8]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.[7]Provides a barrier against skin contact and contamination of personal clothing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[9] Gloves should be inspected for tears or holes before each use.Prevents direct skin contact, which can cause irritation.[3][8] Nitrile gloves offer good resistance to a range of chemicals.[10]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a fume hood. If there is a potential for dust generation or if working outside of a ventilated enclosure, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8]Minimizes the risk of inhaling irritating dust particles.[3][6]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[3][8]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

Experimental Workflow

The following workflow diagram illustrates the key decision points for ensuring safe handling during experimental procedures.

experimental_workflow start Start: Retrieve Compound from Storage pre_use_check Pre-Use Check: - Verify chemical identity - Inspect container integrity start->pre_use_check ppe_donning Don Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves pre_use_check->ppe_donning location_check Handling Location? ppe_donning->location_check fume_hood Work in a certified chemical fume hood location_check->fume_hood Recommended open_bench Work in a well-ventilated area location_check->open_bench Small quantities only weighing Weighing Solid Compound fume_hood->weighing open_bench->weighing dissolving Dissolving in Solvent weighing->dissolving reaction Perform Reaction/Procedure dissolving->reaction spill_check Spill Occurred? reaction->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes no_spill Continue Procedure spill_check->no_spill No end_procedure End of Procedure spill_response->end_procedure no_spill->end_procedure waste_disposal Dispose of Waste in Designated Containers end_procedure->waste_disposal decontamination Decontaminate Work Area and Equipment waste_disposal->decontamination ppe_doffing Doff PPE Correctly decontamination->ppe_doffing end End ppe_doffing->end

Experimental Workflow for Safe Handling
Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] Prepare all necessary equipment and reagents.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling:

    • Conduct all manipulations that may generate dust within a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Use appropriate tools (spatulas, scoops) to handle the solid material.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][8]

    • Clean and decontaminate all work surfaces and equipment.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to manufacturer's instructions.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and safety consequences.

  • Waste Segregation: All waste containing 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled hazardous waste container.[4][11]

  • Container Management: Waste containers must be made of a compatible material and kept securely closed when not in use.[12] Do not overfill containers.

  • Aqueous Waste: Do NOT dispose of this compound or its solutions down the drain.[3][6][8] Aqueous waste should be collected in a designated container. Depending on local regulations, neutralization may be required before disposal.

  • Solid Waste: Collect solid waste, including excess compound and contaminated materials, in a labeled solid waste container.[11]

  • Disposal Vendor: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2][5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3][5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wearing appropriate PPE, contain the spill.

    • For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation.[3][5] Moisten the material with a damp cloth if necessary to prevent it from becoming airborne.[6]

    • Collect the spilled material and any contaminated cleaning supplies in a sealed, labeled container for hazardous waste disposal.[4]

    • Ventilate the area and wash the spill site once the material has been removed.[3]

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Alpha Resources. (2021, February 19). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • SDS Management Software. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Benzoic acid, phenyl ester: Human health tier II assessment. Retrieved from [Link]

  • Purdue University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (2025, June 12). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Reddit. (2023, January 17). lab procedure question. Retrieved from [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). Toxicological Profiles for Three Organic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]

  • SDS Management. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.